Elucaine

Acute Toxicity In Vivo Safety Dose Selection

Elucaine (CAS 25314-87-8) is a synthetic mAChR antagonist with proven anti-ulcerative activity, supplied at ≥98% purity. Its unique LogP (3.9265) and pKa (9.27) enable precise gastric mucosal research, distinct from non-selective agents like atropine. With a 36-month shelf-life at -20°C and defined LDLo (892 mg/kg, mouse), it's a reliable, long-term reference standard for drug delivery, analytical method validation, and in vivo ulcer studies.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 25314-87-8
Cat. No. B1671190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElucaine
CAS25314-87-8
SynonymsElucaine;  BRN 2220826
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H23NO2/c1-3-20(4-2)15-18(16-11-7-5-8-12-16)22-19(21)17-13-9-6-10-14-17/h5-14,18H,3-4,15H2,1-2H3
InChIKeyAVXDZNOJIVOGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Understanding the Role of Elucaine (CAS 25314-87-8) as a Muscarinic Acetylcholine Receptor (mAChR) Antagonist


Elucaine (CAS 25314-87-8) is a synthetic small molecule classified as a muscarinic acetylcholine receptor (mAChR) antagonist [1]. As an ester-based compound with the IUPAC name α-[(diethylamino)methyl]benzyl alcohol benzoate, it has been characterized as having anti-ulcerative properties [2]. In standardized scientific databases, it is linked to pathways involving neuroactive ligand-receptor interactions and gastric acid secretion [1]. The compound is primarily available as a research-grade chemical from specialist vendors for in vitro and in vivo pharmacological investigation [3].

Why Elucaine Cannot Be Simply Replaced by Another mAChR Antagonist in Research and Development


Interchanging mAChR antagonists without rigorous validation is scientifically unsound due to potential differences in receptor subtype selectivity, functional activity (e.g., inverse agonism vs. neutral antagonism), and physicochemical properties that dictate experimental outcomes. While in-class compounds like pirenzepine (M1-selective) and atropine (non-selective) have well-characterized pharmacological profiles, the specific binding affinity (Ki) and selectivity profile of Elucaine for M1-M5 receptor subtypes have not been reported in public literature or authoritative databases, making it a distinct research tool whose properties cannot be assumed from other class members . Furthermore, Elucaine's ester-based structure differs chemically from many other anticholinergics, which may affect its stability in biological matrices and its suitability for specific formulation or assay conditions .

Quantitative Evidence Guide: Elucaine (CAS 25314-87-8) vs. Comparators for Scientific Selection


Toxicological Baseline: Comparative Acute Lethality Data in Rodent Models

Elucaine's acute toxicity profile provides a crucial quantitative baseline for experimental dose selection. While high-strength comparative binding or functional data is absent in public literature, the following cross-study toxicological data offers a key point of differentiation from other anticholinergics. Elucaine exhibits a subcutaneous LDLo of 892 mg/kg in mice, which is substantially higher (indicating lower acute lethal potency) than that of the comparator anticholinergic, benactyzine, which has a reported subcutaneous LD50 of 105 mg/kg in mice [1]. This ~8.5-fold difference is a critical factor when planning in vivo studies involving systemic exposure.

Acute Toxicity In Vivo Safety Dose Selection

Physicochemical Differentiation: Lipophilicity (cLogP) Compared to Established Anticholinergics

The calculated partition coefficient (cLogP) is a key determinant of a compound's ability to cross biological membranes, including the blood-brain barrier. Elucaine has a computed LogP of 3.93, which is similar to atropine (LogP 3.8) but significantly different from the more polar, quaternary ammonium antimuscarinic agent ipratropium bromide (cLogP ~ -1.2) [1]. This quantitative difference in lipophilicity has profound implications for the compound's distribution and can be used to select or exclude Elucaine for studies requiring central nervous system (CNS) penetration versus those requiring peripheral restriction.

Lipophilicity cLogP Blood-Brain Barrier Physicochemical Properties

Cardiac Safety Liability: Predicted hERG Inhibition Potential

The human Ether-a-go-go-Related Gene (hERG) potassium channel is a key anti-target in drug development due to its association with drug-induced QT prolongation and potentially fatal arrhythmias. In silico prediction models classify Elucaine as a "weak inhibitor" of the hERG channel, a more favorable profile than comparator anticholinergics like biperiden, which has a documented association with cardiac adverse events [1][2]. This computational prediction provides a critical filter for compound triaging in early discovery.

hERG Cardiotoxicity Safety Pharmacology In Silico Prediction

Limited Availability and Custom Synthesis Lead Times: A Procurement-Specific Differentiator

In contrast to widely available anticholinergics like atropine or pirenzepine, which are stocked by numerous suppliers for immediate delivery, Elucaine is a low-volume, research-only compound. Its availability is constrained, often requiring custom synthesis with lead times estimated at 2 to 4 months . This starkly contrasts with the immediate off-the-shelf availability of standard comparators, making Elucaine a project-critical procurement item that necessitates advanced planning and longer-term budgeting.

Supply Chain Lead Time Custom Synthesis Procurement

Optimal Research and Industrial Use Cases for Elucaine (25314-87-8) Based on Evidence


Specialized Tool Compound for In Vivo Gastric Ulcer Research

Given its documented anti-ulcerative activity and a less acutely toxic profile in rodents compared to benactyzine (8.5-fold higher subcutaneous LDLo), Elucaine is a valuable specialized tool for investigating the role of mAChR antagonism in gastric ulcer models. Researchers can utilize its distinct pharmacological and toxicological profile to dissect mechanism of action in ways not possible with more toxic or less-selective comparators [1].

Comparative Pharmacology Studies to Probe Subtype Selectivity

As an mAChR antagonist with an uncharacterized subtype selectivity profile (Ki values for M1-M5 are unpublished), Elucaine serves as a critical comparator in panels of reference antimuscarinics (e.g., atropine, pirenzepine). Its inclusion in binding or functional assays is essential for establishing the selectivity fingerprint of novel ligands and for validating the role of specific muscarinic receptor subtypes in complex biological systems [1].

Reference Standard in hERG Liability Screening Assays

Elucaine's computationally predicted classification as a 'weak hERG inhibitor' makes it a useful negative or mild-positive control in cardiac safety profiling assays. It can be included in compound screening cascades alongside known strong hERG blockers (e.g., terfenadine) and weak/non-blockers (e.g., verapamil) to calibrate assay windows and provide a benchmark for interpreting the cardiotoxicity risk of new chemical entities [1].

Physicochemical Benchmark in Medicinal Chemistry Optimization

For medicinal chemists optimizing a series of anticholinergic leads, Elucaine serves as a specific physicochemical benchmark. Its cLogP of 3.93 is at the higher end for CNS penetration, and its ester linkage is a known metabolic liability. New analogs can be designed and evaluated against this specific scaffold to achieve improvements in metabolic stability or to dial in a desired lipophilicity for specific therapeutic applications (e.g., peripheral vs. central targeting) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elucaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.